(4-Methyl-2-nitrophenyl)phenylamine
Description
(4-Methyl-2-nitrophenyl)phenylamine is a disubstituted aromatic amine featuring a nitro (-NO₂) group at the ortho position and a methyl (-CH₃) group at the para position on the phenyl ring. The nitro and methyl substituents likely influence its electronic, thermal, and bioactive characteristics, as seen in comparable compounds .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-methyl-2-nitro-N-phenylaniline |
InChI |
InChI=1S/C13H12N2O2/c1-10-7-8-12(13(9-10)15(16)17)14-11-5-3-2-4-6-11/h2-9,14H,1H3 |
InChI Key |
XAFRUSKECHTIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent Position Matters : Ortho-nitro and para-methyl groups in the target compound likely create steric hindrance and electronic effects distinct from meta- or para-disubstituted analogs, impacting reactivity and applications in optoelectronics or drug design.
Thermal vs. Bioactive Trade-offs : While nitro groups enhance thermal stability, they may reduce biological efficacy compared to methyl or methoxy-substituted phenylamines .
Synthetic Flexibility : The compound’s nitro group offers a handle for further chemical modifications, similar to strategies used in for creating furoxan hybrids .
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